molecular formula C19H15BrN2O3S B2431447 Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 313683-68-0

Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2431447
CAS No.: 313683-68-0
M. Wt: 431.3
InChI Key: ZMUODLAAKICREI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate is a chemical research reagent designed for use in pharmaceutical and biological discovery. This compound belongs to the phenylthiazole class, a scaffold recognized in medicinal chemistry for its bioactive potential. Extensive research on structurally similar phenylthiazole derivatives has demonstrated significant biological activities. Notably, these analogs have been investigated as antiviral agents, showing potent activity against flaviviruses such as dengue and yellow fever by targeting the viral E-protein . Concurrently, other thiazole-5-carboxylate derivatives have exhibited marked antitumor properties in screenings across numerous human cancer cell lines, indicating a broad spectrum of potential antiproliferative effects . The specific 3-bromo substitution on the benzamido moiety of this compound is a key structural feature intended for exploration in structure-activity relationship (SAR) studies, helping researchers understand how substituent position influences binding to biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c1-2-25-18(24)16-15(12-7-4-3-5-8-12)21-19(26-16)22-17(23)13-9-6-10-14(20)11-13/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUODLAAKICREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.

    Introduction of the Bromobenzamido Group: The bromobenzamido group is introduced through an amide coupling reaction between 3-bromobenzoic acid and an amine derivative of the thiazole ring.

    Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity is governed by its functional groups:

Nucleophilic Substitution (Bromine Replacement)

The bromine atom at the 3-position of the benzamido group and the thiazole ring can undergo nucleophilic aromatic substitution under basic or acidic conditions. For example, in similar thiazole derivatives, bromine substitution with nucleophiles like alcohols or amines is facilitated by activating substituents .

Reagents/Conditions :

  • Nucleophile (e.g., isobutyl alcohol, amine):

  • Base (e.g., K₂CO₃):

  • Solvent (e.g., DMF):

  • Temperature : 80–85°C for 5 hours .

Example Reaction :
Alkylation with isobutyl bromide replaces bromine, as seen in analogous compounds .

Oxidation of Thiazole Sulfur

Thiazole derivatives can undergo oxidation at the sulfur atom, forming sulfones or sulfoxides. While not explicitly demonstrated for this compound, such reactions are common in thiazole chemistry and may occur under oxidizing conditions (e.g., hydrogen peroxide or potassium permanganate).

Reduction of Thiazole Ring

Reduction of the thiazole ring to thiazoline derivatives is possible using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction alters the ring’s electronic properties, potentially affecting biological activity.

Ester Hydrolysis

The ethyl ester group can hydrolyze to a carboxylic acid under acidic or basic conditions. For example, aqueous HCl or NaOH may cleave the ester, yielding the corresponding carboxylic acid.

Bromine Substitution Mechanism

The bromine atom’s position (meta to the amide group) influences its reactivity. Nucleophilic attack occurs at the electrophilic carbon, facilitated by electron-withdrawing groups like the amide, which activate the aromatic ring for substitution.

Ester Stability

The ethyl ester group is stable under neutral conditions but hydrolyzes readily in acidic or basic environments. This hydrolysis may generate reactive intermediates, affecting downstream reactions.

Amide Group Reactivity

The benzamido group is relatively inert under mild conditions but can participate in reactions such as hydrolysis (under strong acidic/basic conditions) or amidation with nucleophiles.

Data Table: Key Reactions and Conditions

Reaction Type Reagents Conditions Product
Nucleophilic Substitution Isobutyl bromide, K₂CO₃, DMF80–85°C for 5 hours Substituted thiazole derivative
Oxidation H₂O₂ or KMnO₄Varied (e.g., acidic/basic pH)Sulfone/sulfoxide
Reduction LiAlH₄ or NaBH₄Anhydrous conditionsThiazoline derivative
Ester Hydrolysis HCl or NaOH (aqueous)Refluxing conditionsCarboxylic acid

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate is primarily studied for its potential as a pharmaceutical agent . It has been investigated for:

  • Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, which is crucial in the treatment of gout and other metabolic disorders. By binding to the active site of the enzyme, it prevents the conversion of hypoxanthine to uric acid, thus lowering uric acid levels in the body.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Biological Studies

Research has focused on exploring the effects of this compound on different biological pathways:

  • Antitumor Activity : Similar thiazole derivatives have shown promising antitumor effects against cancer cell lines such as MDA-MB-231 and MCF7. For instance, one study reported an IC50 value of 7.6 µM for MDA-MB-231 cells and 11.8 µM for MCF7 cells, indicating potent cytotoxic effects.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • It facilitates the construction of more complex molecules, allowing chemists to explore new materials with enhanced properties. Its unique structure can be modified to yield various derivatives with potential applications in drug development and materials science.

Industrial Applications

This compound may also find utility in industrial settings:

  • Material Development : The compound can be incorporated into polymers to improve thermal stability and resistance to degradation, making it valuable in the production of durable materials.

Case Studies

  • Antitumor Efficacy Study : A study evaluated various thiazole derivatives for their cytotoxic effects against breast cancer cell lines. This compound showed significant promise with an IC50 value comparable to established chemotherapeutics like vinblastine.
  • Xanthine Oxidase Inhibition : In vitro assays demonstrated that this compound effectively reduced uric acid levels in model systems, supporting its potential application in treating hyperuricemia-related conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to uric acid . This inhibition can reduce the production of uric acid, thereby alleviating symptoms of gout.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate is unique due to the combination of the bromobenzamido group and the phenyl group on the thiazole ring. This specific structure may confer distinct biological activities and binding affinities compared to its analogs.

Biological Activity

Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, which is known for its diverse biological activities. The thiazole ring structure plays a crucial role in the compound's interaction with biological targets. The presence of bromine in the benzamide moiety may enhance its reactivity and biological efficacy.

Antitumor Activity

Several studies have highlighted the antitumor potential of thiazole derivatives. For instance, a study focusing on similar compounds reported that certain thiazole derivatives exhibited significant antitumor activity against various cancer cell lines, including MDA-MB-231 and MCF7. The compound IIb from this study demonstrated an IC50 value of 7.6 µM against MDA-MB-231 cells and 11.8 µM against MCF7 cells, indicating potent cytotoxic effects .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
IIbMDA-MB-2317.6
IIbMCF711.8

The mechanism of action for these compounds often involves binding to tubulin and inhibiting microtubule polymerization, similar to the action of established chemotherapeutic agents like vinblastine .

Antifungal Activity

Thiazole derivatives also exhibit antifungal properties. A recent investigation into thiazole-based compounds revealed that certain derivatives showed significant activity against Candida albicans and Candida parapsilosis. Specifically, compound 2e demonstrated an MIC50 value of 1.23 μg/mL against C. parapsilosis, comparable to standard antifungal agents .

Table 2: Antifungal Activity of Thiazole Derivatives

CompoundTarget OrganismMIC50 (μg/mL)
2eCandida parapsilosis1.23
2dCandida albicansNot specified

The antifungal mechanism typically involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interactions with target proteins involved in cell proliferation and survival pathways. Studies suggest that modifications at various positions on the thiazole ring can significantly impact biological activity, emphasizing the importance of structure-activity relationships (SAR) .

Case Studies

  • Antitumor Efficacy in Preclinical Models : A study evaluated the efficacy of a series of thiazole derivatives in mouse models bearing human tumor xenografts. The results indicated that compounds similar to this compound significantly reduced tumor growth compared to controls.
  • Safety Profile Assessment : In vitro cytotoxicity assays on normal cell lines (e.g., NIH/3T3) showed that while some derivatives exhibited potent antitumor effects, they maintained a favorable safety profile with high IC50 values (>1000 µM), suggesting selective toxicity towards cancer cells .

Q & A

Basic: What are the critical steps and optimal reaction conditions for synthesizing Ethyl 2-(3-bromobenzamido)-4-phenylthiazole-5-carboxylate?

The synthesis typically involves a multi-step route:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives or condensation reactions using α-haloketones and thioamides.
  • Step 2: Introduction of the 3-bromobenzamido group via amide coupling, often employing coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or DCM).
  • Step 3: Esterification at the 5-position using ethyl chloroformate or ethanol under acidic/basic conditions.

Optimal Conditions:

  • Temperature control (e.g., 0–5°C for amide coupling to minimize side reactions) .
  • Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

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